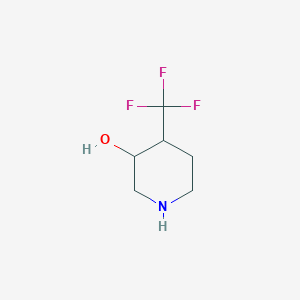

4-(Trifluoromethyl)piperidin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h4-5,10-11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCYALMWLNOADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-3-ol: Strategies, Protocols, and Mechanistic Insights

Abstract: The 4-(trifluoromethyl)piperidin-3-ol scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group into the piperidine ring significantly modulates physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa), making it a highly sought-after building block in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the prevalent synthetic strategies for accessing 4-(trifluoromethyl)piperidin-3-ol, with a focus on explaining the causal relationships behind experimental choices. Detailed, step-by-step protocols for key methodologies are presented, alongside a comparative analysis of their respective advantages and limitations.

The Significance of the Trifluoromethylated Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets.[1] The introduction of a trifluoromethyl (-CF3) group, a bioisostere for moieties like a methyl group or a chlorine atom, offers several distinct advantages for drug development professionals:[2][3]

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, often blocking a potential metabolic soft spot within a molecule.[2]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3]

-

Modulation of Basicity: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.[4]

The 3-hydroxy-4-(trifluoromethyl)piperidine core, in particular, combines these benefits with a hydroxyl group that can act as a hydrogen bond donor or acceptor, or serve as a handle for further functionalization.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 4-(trifluoromethyl)piperidin-3-ol can be broadly approached via two primary strategies: A) reduction of a substituted pyridine precursor or B) reduction of a piperidinone intermediate. The choice of route is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability.

Strategy A: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridin-3-ol

This is arguably the most direct approach, involving the dearomatization of a commercially available or readily synthesized pyridine precursor. The core of this strategy is the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

Mechanism & Rationale: The aromatic pyridine ring is inherently stable, making its reduction challenging.[5][6] This transformation typically requires high pressures of hydrogen gas and a potent catalyst, often from the platinum group metals (e.g., Pt, Rh, Pd).[5] The reaction is performed in an acidic medium, such as acetic acid, which protonates the pyridine nitrogen. This protonation disrupts the aromaticity, making the ring more susceptible to reduction by the catalyst.[7] Platinum(IV) oxide (PtO2, Adams' catalyst) is a common choice due to its effectiveness under these conditions.[5]

A critical consideration is the tautomerism of 4-hydroxypyridines. They exist in equilibrium with their 4-pyridone form. To facilitate hydrogenation, the enol (hydroxy) form is often stabilized by conversion to an ester, for instance, by using acetic anhydride as a solvent, which acylates the hydroxyl group. This intermediate is more readily reduced.[7]

Workflow Diagram:

Caption: High-pressure catalytic hydrogenation of the pyridine precursor.

Strategy B: Stereoselective Reduction of 4-(Trifluoromethyl)piperidin-3-one

An alternative and often more stereocontrolled approach involves the synthesis and subsequent reduction of a ketone intermediate, N-protected 4-(trifluoromethyl)piperidin-3-one. This strategy allows for the use of a wider range of reducing agents to control the stereochemistry of the resulting alcohol.

Mechanism & Rationale: This route begins with a suitable N-protected piperidin-3-one. The trifluoromethyl group is introduced at the 4-position, typically via an enolate-based reaction. The subsequent reduction of the 3-keto group to a hydroxyl group can be achieved with various hydride reagents.

-

For cis-selectivity: Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are often employed. The steric hindrance of the reagent favors hydride delivery from the less hindered equatorial face, opposite to the adjacent trifluoromethyl group, resulting in a cis-diol relationship (axial OH).

-

For trans-selectivity: Less hindered reagents, like sodium borohydride (NaBH4), tend to approach from the axial face to avoid torsional strain with adjacent substituents, leading to the formation of the trans-isomer (equatorial OH).

The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is crucial. It influences the reactivity of the ring and must be stable to the reaction conditions, yet readily removable in a final step if the free amine is desired.

Workflow Diagram:

Caption: Stereoselective reduction of a piperidinone intermediate.

In-Depth Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should always conduct their own risk assessments before proceeding.

Protocol A: Hydrogenation of 4-(Trifluoromethyl)pyridin-3-ol

This protocol is adapted from general procedures for the hydrogenation of hydroxypyridines.[5][7]

Materials:

-

4-(Trifluoromethyl)pyridin-3-ol (1.0 eq)

-

Platinum(IV) oxide (PtO2) (0.05 eq)

-

Glacial Acetic Acid

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

To a high-pressure reaction vessel, add 4-(trifluoromethyl)pyridin-3-ol.

-

Add glacial acetic acid to dissolve the starting material (approx. 10-20 mL per gram of substrate).

-

Carefully add the Platinum(IV) oxide catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 psi).

-

Commence vigorous stirring or shaking and heat the reaction to 50-60 °C.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional acetic acid or methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue can be neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(trifluoromethyl)piperidin-3-ol, which may be purified further by column chromatography or crystallization.

Protocol B: Synthesis of cis-4-(Trifluoromethyl)piperidin-3-ol via Ketone Reduction

This protocol describes the stereoselective reduction of a protected piperidinone.

Materials:

-

N-Boc-4-(trifluoromethyl)piperidin-3-one (1.0 eq)

-

L-Selectride® (1.0 M solution in THF) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve N-Boc-4-(trifluoromethyl)piperidin-3-one in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the L-Selectride® solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and then add water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, cis-N-Boc-4-(trifluoromethyl)piperidin-3-ol, can be purified by silica gel column chromatography.

Data Summary and Comparison

The choice of synthetic route has a significant impact on yield and stereoselectivity.

| Method | Key Reagents | Typical Yield | Diastereomeric Ratio (cis:trans) | Key Advantages | Key Limitations |

| Strategy A | H₂, PtO₂, Acetic Acid | 60-80% | Mixture, often poor selectivity | Direct, fewer steps from pyridine | Requires high-pressure equipment, poor stereocontrol, harsh conditions |

| Strategy B (cis) | L-Selectride® | 75-90% | >95:5 | High stereoselectivity, mild conditions | Multi-step (requires ketone synthesis), expensive reagent |

| Strategy B (trans) | NaBH₄ | 80-95% | >90:10 | High stereoselectivity, inexpensive reagent | Multi-step (requires ketone synthesis) |

Conclusion

The synthesis of 4-(trifluoromethyl)piperidin-3-ol is a critical process for advancing drug discovery programs. The direct hydrogenation of the corresponding pyridine offers a rapid route but often suffers from a lack of stereocontrol and requires specialized high-pressure equipment. In contrast, the stereoselective reduction of a piperidinone intermediate, while involving more steps, provides excellent control over the final stereochemistry of the hydroxyl group. The choice of reducing agent is paramount in this latter approach, with bulky reagents like L-Selectride® favoring cis products and smaller reagents like NaBH₄ favoring trans products. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research program, including the desired stereoisomer, scale, and available resources.

References

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved February 15, 2026, from [Link]

-

MDPI. (2017, March 19). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved February 15, 2026, from [Link]

-

PMC (NIH). (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved February 15, 2026, from [Link]

-

Chem Catalyst Pro. (2026, February 12). The Chemical Building Block: Understanding 4-(Trifluoromethyl)pyridin-3-ol's Role. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

-

ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

Structural Elucidation of 4-(Trifluoromethyl)piperidin-3-ol

A Technical Guide to Stereochemical Assignment & Conformational Analysis

Executive Summary

The incorporation of trifluoromethyl (

This guide provides a definitive protocol for the structural elucidation of 4-(trifluoromethyl)piperidin-3-ol . It addresses the critical challenge of distinguishing between cis- and trans-diastereomers and determining absolute configuration. The methodology relies on the "Conformational Anchor" principle, utilizing the steric bulk of the

The Fluorine Effect: Conformational Analysis

To elucidate the structure, one must first understand the ground-state thermodynamics of the piperidine ring.

The "Anchor" Principle

The piperidine ring exists predominantly in a chair conformation. The conformational preference is dictated by the

-

Group:

-

OH Group:

-value

Thermodynamic Dictum: Due to the high steric demand of the trifluoromethyl group, the equilibrium will overwhelmingly favor the chair conformer where the

Predicted Geometries

-

Trans-Isomer (

or- is Equatorial .

-

OH is Equatorial .

-

Result: Diequatorial (eq-eq) relationship. Protons at C3 and C4 are both Axial .

-

Cis-Isomer (

or- is Equatorial .

-

OH is Axial .

-

Result: Equatorial-Axial (eq-ax) relationship. Proton at C3 is Equatorial ; Proton at C4 is Axial .

Synthetic Pathways & Stereochemical Outcomes[1][2][3][4]

Understanding the synthesis informs the expected isomeric ratio. The most common route involves the heterogeneous hydrogenation of 4-(trifluoromethyl)pyridin-3-ol .

Reaction Workflow

-

Substrate: 4-(trifluoromethyl)pyridin-3-ol (or its HCl salt).

-

Catalyst:

or -

Conditions: High pressure

, acidic media (AcOH). -

Outcome:

-

Cis-isomer: Often the kinetic product (hydrogen adds to the same face).

-

Trans-isomer: Thermodynamic product (favored by equilibration or specific catalytic conditions).

-

Note: Unlike simple alkyl piperidines, the electron-withdrawing

Structural Elucidation Protocol

This section details the step-by-step workflow to assign relative and absolute stereochemistry.

Step 1: Relative Stereochemistry via H NMR

The discrimination between cis and trans relies on the Karplus relationship applied to the vicinal coupling constant between H3 and H4 (

Experimental Setup:

-

Solvent: DMSO-

(prevents rapid OH exchange, allowing observation of OH coupling) or -

Field Strength:

400 MHz recommended to resolve the H3 multiplet.

Data Interpretation Table

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Eq-Ax) | Mechanistic Cause |

| H3-H4 Relationship | Anti-periplanar ( | Syn-clinal / Gauche ( | Dihedral angle geometry |

| 9.0 – 11.5 Hz | 2.0 – 4.5 Hz | Karplus Equation | |

| H3 Multiplicity | Large ddd or td | Narrow multiplet / br s | Axial vs. Equatorial proton |

| Upfield shift (relative) | Downfield shift (relative) | Gamma-gauche effect of OH |

Step 2: Confirmation via 2D NMR (NOESY/HOESY)

If

-

Trans-Isomer: Strong NOE between H3 (axial) and H5 (axial). No strong NOE between H3 and H4.

-

Cis-Isomer: H3 is equatorial. Strong NOE between H3 and H4 (gauche). Weak or no NOE between H3 and H5(ax).

-

HOESY (

): Detects through-space interaction between the

Step 3: Absolute Configuration (Mosher's Method)

Once relative stereochemistry (cis vs. trans) is known, determine the absolute configuration (

-

Derivatization: React the alcohol with both

- and -

Analysis: Compare the

( -

Model: The

group of the MTPA auxiliary creates a shielding cone. The sign of

Visualizing the Logic

The following diagrams illustrate the elucidation workflow and the stereochemical logic.

Synthesis and Separation Workflow

Caption: Figure 1. Synthesis and isolation workflow for 4-(trifluoromethyl)piperidin-3-ol diastereomers.

NMR Decision Tree

Caption: Figure 2. Logic gate for relative stereochemical assignment based on scalar coupling constants.

Detailed Experimental Protocol

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the isolated piperidinol salt or free base.

-

Solvent: Add 0.6 mL of DMSO-

.-

Why DMSO? Chloroform often contains traces of acid/water that catalyze proton exchange, broadening the OH signal and obscuring couplings. DMSO facilitates H-bonding, often sharpening the OH doublet and slowing exchange.

-

-

Tube: Use a high-quality 5mm NMR tube. Filter the solution if any particulates are visible.

Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (

). -

Scans: Minimum 16 scans (64 preferred for minor isomer detection).

-

Decoupling: If

F coupling complicates the H3/H4 signals, acquire a

X-Ray Crystallography (The "Gold Standard")

If the oil resists crystallization:

-

Salt Formation: Treat the free base with ethereal HCl or p-toluenesulfonic acid to form a solid salt.

-

Derivatization: React with p-nitrobenzoyl chloride. The resulting ester is highly crystalline and contains a heavy atom (nitro group) that aids in solving the phase problem, though anomalous dispersion from Fluorine can sometimes suffice.

References

-

Synthesis of Trifluoromethyl Piperidines

-

Ma, J. A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9). Link

-

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

NMR of Fluorinated Heterocycles

-

Mosher's Method

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the isomeric alpha-methoxy-alpha-trifluoromethylphenylacetic acid chlorides. Journal of the American Chemical Society, 95(2), 512–519. Link

-

-

Palladium-Catalyzed Aminofluorination (NMR Data Comparison)

-

Liu, G., et al. (2013). Palladium-Catalyzed Intramolecular Aminofluorination of Unactivated Alkenes. Journal of the American Chemical Society. (Provides analogous NMR data for fluorinated piperidine stereoisomers). Link

-

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 4-(Trifluoromethyl)piperidin-3-ol Derivatives

Topic: Biological Activity of 4-(Trifluoromethyl)piperidin-3-ol Derivatives Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(trifluoromethyl)piperidin-3-ol scaffold represents a high-value, privileged structure in modern medicinal chemistry. It combines the metabolic stability and lipophilicity of the trifluoromethyl (

Structural & Stereoelectronic Properties[1][2]

The Fluorine Gauche Effect

Unlike non-fluorinated piperidines, which are largely governed by steric 1,3-diaxial interactions, 4-(trifluoromethyl)piperidin-3-ol derivatives are heavily influenced by stereoelectronic forces. The highly electronegative fluorine atoms in the

-

Conformational Lock: The

hyperconjugation stabilizes specific chair conformations. -

pKa Modulation: The electron-withdrawing nature of the

group (Hammett

Bioisosterism

This scaffold serves as a bioisostere for:

-

Pipecolic Acid Derivatives: In peptide mimetics.

-

Iminosugars: The hydroxylated piperidine ring mimics the pyranose ring of sugars, while the

group acts as a lipophilic anchor, enhancing membrane permeability compared to polyhydroxylated natural products.

Synthesis Strategies

The synthesis of 4-(trifluoromethyl)piperidin-3-ol is non-trivial due to the need to control both regiochemistry and stereochemistry (cis/trans relationships).

Route A: Heterogeneous Hydrogenation (Primary Route)

The most direct route involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridin-3-ol .

-

Catalyst:

or -

Conditions: High pressure

(50 bar), acidic media (AcOH) to prevent catalyst poisoning by the amine. -

Outcome: Predominantly yields the cis-isomer due to face-selective adsorption on the catalyst surface.

Route B: Epoxide Opening (Enantioselective)

For high enantiopurity, a de novo approach is preferred.

-

Precursor:

-Boc-1,2,3,6-tetrahydropyridine. -

Epoxidation:

-CPBA yields the epoxide. -

Ring Opening: Nucleophilic attack (often difficult with

sources directly) or starting with a

Visualization of Synthesis Workflow

Caption: Figure 1. Catalytic hydrogenation pathway for the synthesis of the cis-4-(trifluoromethyl)piperidin-3-ol core.

Biological Targets & Therapeutic Applications[3][4][5][6][7][8][9][10]

-Glucosidase Inhibition (Diabetes & Lysosomal Disorders)

The 3-hydroxy-piperidine core is a classic "iminosugar" motif. The addition of the 4-

-

Mechanism: The protonated amine mimics the oxocarbenium ion transition state of glycosidic bond hydrolysis. The

group occupies the hydrophobic pocket of the enzyme (e.g., -

Data: Derivatives have shown

values in the low micromolar range (

NK1 Receptor Antagonism (Pain & Inflammation)

Substituted piperidines are core pharmacophores for Neurokinin-1 (NK1) receptor antagonists (e.g., L-733,060).

-

Role of Scaffold: The 4-

group provides metabolic blockade (preventing P450 oxidation at the 4-position) and locks the piperidine ring into a chair conformation that optimally positions the 3-hydroxyl group to interact with residue Asn-85 or Tyr-287 in the NK1 binding pocket.

ROR t Inhibition (Autoimmune Disease)

Recent patent literature (WO2014028600) highlights 4-(trifluoromethyl)piperidin-4-ol and related 3-substituted analogs as cores for Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

-

Application: Treatment of psoriasis and multiple sclerosis.

-

Activity: The scaffold acts as a linker that orients the "head" and "tail" groups of the inhibitor to disrupt the interaction between ROR

t and its co-activators.

Signaling Pathway: Glycosidase Inhibition

Caption: Figure 2. Mechanism of action for alpha-glucosidase inhibition by 4-(trifluoromethyl)piperidin-3-ol derivatives.

Experimental Protocols

Protocol: Synthesis of cis-4-(Trifluoromethyl)piperidin-3-ol Hydrochloride

Objective: To generate the core scaffold from commercially available pyridine precursors.

-

Starting Material: Dissolve 4-(trifluoromethyl)pyridin-3-ol (

, -

Catalyst Addition: Add

(Adams' catalyst, -

Hydrogenation: Transfer the mixture to a high-pressure hydrogenation vessel (Parr reactor). Charge with

gas to -

Reaction: Stir vigorously at room temperature for

hours. Monitor reaction progress via LC-MS (Target -

Workup:

-

Filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Redissolve the residue in

(

-

-

Purification: Recrystallize from

to yield the product as a white solid.

Protocol: -Glucosidase Inhibition Assay

Objective: To quantify the inhibitory potency (

-

Reagents:

-

Enzyme:

-Glucosidase from Saccharomyces cerevisiae ( -

Substrate:

-Nitrophenyl-

-

-

Procedure:

-

Incubation: In a 96-well plate, mix

of test compound (varying concentrations in DMSO) with -

Initiation: Add

of -

Measurement: Monitor the release of

-nitrophenol by measuring absorbance at

-

-

Analysis:

-

Calculate the slope (velocity) of the reaction for each concentration.

-

Determine % Inhibition:

. -

Fit data to a non-linear regression model (Log-inhibitor vs. response) to determine

.

-

Summary of Activity Data (Comparative)

| Compound Class | R-Group (N-Substituent) | Target | Activity (IC50/Ki) | Key Mechanistic Feature |

| Iminosugar Mimic | H (Free Amine) | Protonated amine mimics transition state; CF3 binds hydrophobic pocket. | ||

| NK1 Antagonist | 3,5-bis(CF3)benzyl | NK1 Receptor | 4-CF3 locks conformation; 3-OH H-bonds to receptor. | |

| ADAMTS7 Inhibitor | Arylsulfonamide | ADAMTS7 | Selectivity over ADAMTS5 driven by 4-CF3 steric bulk. | |

| Antimalarial | Quinoline-linker | P. falciparum | CF3 increases lipophilicity and membrane permeability. |

References

-

Vertex Pharmaceuticals. (2014). 3-Aminocycloalkyl compounds as RORgammaT inhibitors and uses thereof. WO2014028600A2. Link

-

CymitQuimica. (2024).[1] 4-(Trifluoromethyl)piperidin-4-ol hydrochloride Product Data.Link

-

Ullah, E., et al. (2024).[2] Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.[3] Link

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[4][5] Nature Communications. Link

-

PubChem. (2025). Compound Summary: 4-(Trifluoromethyl)piperidine.[6][7]Link

Sources

- 1. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00149D [pubs.rsc.org]

- 2. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New α-glucosidase inhibitor with improved safety profile described | BioWorld [bioworld.com]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Evaluation of 4-(Trifluoromethyl)piperidin-3-OL Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 4-(Trifluoromethyl)piperidin-3-OL Scaffold

The 4-(trifluoromethyl)piperidin-3-ol moiety represents a privileged scaffold in modern medicinal chemistry. The piperidine ring is a common feature in numerous approved drugs, offering a versatile, saturated heterocyclic core that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The strategic incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The vicinal hydroxyl group introduces a key hydrogen bonding motif, further enabling specific interactions within target proteins.

This technical guide provides a comprehensive framework for the in-vitro evaluation of novel analogs based on the 4-(trifluoromethyl)piperidin-3-ol core. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a strategic rationale for the experimental cascade, ensuring a thorough and efficient characterization of these promising compounds. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for data generation and interpretation.

Part 1: Foundational Physicochemical and ADME Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to any drug discovery program.[2][3][4] Early in-vitro ADME studies are critical for identifying potential liabilities, guiding structural optimization, and reducing the likelihood of late-stage clinical failures.[3][4]

Aqueous Solubility

Poor aqueous solubility can hinder oral absorption and lead to erratic in-vivo exposure. Therefore, early assessment is crucial.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

-

Kinetic Solubility: This high-throughput assay measures the solubility of a compound in a buffered aqueous solution after addition from a concentrated DMSO stock. It is a good indicator of a compound's behavior in in-vitro assays.

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

-

Seal the plate and shake for 2 hours at room temperature.

-

Analyze the supernatant by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

-

-

Thermodynamic Solubility: This assay measures the true equilibrium solubility of the solid compound.

-

Add an excess of the solid compound to PBS, pH 7.4.

-

Shake the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

-

Filter or centrifuge the suspension to remove undissolved solid.

-

Analyze the supernatant by LC-MS/MS or UV-Vis spectroscopy.

-

Lipophilicity (LogD)

Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key determinant of a compound's ability to cross biological membranes, including the blood-brain barrier.[5]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a pre-equilibrated mixture of n-octanol and PBS, pH 7.4.

-

Vortex the mixture vigorously for 30 minutes to allow for partitioning.

-

Centrifuge the mixture to separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using LC-MS/MS.

-

Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability

The trifluoromethyl group is known for its metabolic stability.[6] However, the overall metabolic fate of the molecule must be assessed.

Experimental Protocol: In-Vitro Metabolic Stability in Human Liver Microsomes (HLM)

-

Reagents: Pooled human liver microsomes, NADPH regenerating system, test compound, and a positive control with known metabolic lability.

-

Incubation: Pre-warm the HLM suspension to 37°C. Add the test compound (typically 1 µM final concentration) and pre-incubate for 5 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant, from which the in-vitro half-life (t1/2) and intrinsic clearance can be calculated.

| Parameter | Assay | Purpose |

| Aqueous Solubility | Kinetic & Thermodynamic | To assess the dissolution properties of the analogs, which can impact oral absorption and formulation. |

| Lipophilicity (LogD7.4) | Shake-Flask Method | To determine the compound's partitioning between aqueous and lipid environments, a key factor for permeability. |

| Metabolic Stability | Human Liver Microsomes | To evaluate the susceptibility of the analogs to metabolism by hepatic enzymes. |

| CYP450 Inhibition | Fluorometric or LC-MS/MS | To identify potential drug-drug interactions by assessing inhibition of major CYP450 isoforms. |

| Plasma Protein Binding | Equilibrium Dialysis | To determine the fraction of the compound bound to plasma proteins, which influences its distribution and clearance. |

| hERG Inhibition | Patch-Clamp Electrophysiology | To assess the risk of cardiac arrhythmia by measuring the inhibition of the hERG potassium channel. |

| Cytotoxicity | MTT or MTS Assay | To determine the general toxicity of the analogs to living cells. |

Part 2: Target Engagement and Pharmacological Profiling

The 4-(trifluoromethyl)piperidin-3-ol scaffold has the potential to interact with a variety of biological targets, particularly within the central nervous system (CNS). The following assays provide a tiered approach to identifying and characterizing the primary pharmacological activity of your analogs.

Central Nervous System (CNS) Target Panel

Given the structural motifs present in the 4-(trifluoromethyl)piperidin-3-ol core, a primary screen against key CNS targets is a logical starting point.

Workflow for CNS Target Profiling

Caption: CNS Target Profiling Workflow.

2.1.1 G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a major class of drug targets, and many CNS-active drugs modulate their activity.[6][7][8]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

2.1.2 Monoamine Transporter Uptake Inhibition Assays

Inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is a key mechanism for many antidepressant and psychostimulant drugs.[4][9]

Experimental Protocol: Radiotracer Uptake Inhibition Assay

-

Cell Culture: Use HEK293 cells stably transfected with the human DAT, SERT, or NET.[9]

-

Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test compound.

-

Uptake Initiation: Add a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET).

-

Incubation: Incubate at 37°C for a short period (e.g., 10 minutes) to allow for transporter-mediated uptake.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Blood-Brain Barrier (BBB) Permeability

For CNS-active compounds, the ability to cross the blood-brain barrier is a critical prerequisite for efficacy.[10][11][12]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Plate Preparation: A 96-well filter plate is coated with a lipid mixture mimicking the BBB. This plate serves as the donor compartment. A 96-well acceptor plate is filled with buffer.

-

Compound Addition: The test compound is added to the donor wells.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for several hours.

-

Analysis: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

| Target Class | Primary Assay | Key Parameters Determined | Potential Therapeutic Area |

| GPCRs | Radioligand Binding | IC50, Ki | Psychiatry, Neurology |

| Monoamine Transporters | Radiotracer Uptake Inhibition | IC50 | Depression, ADHD, Substance Abuse |

| Ion Channels | Automated Patch-Clamp Electrophysiology | IC50, EC50 | Epilepsy, Pain, Cardiac Arrhythmias |

| Enzymes (e.g., AChE, MAO) | Spectrophotometric or Fluorometric Assays | IC50 | Alzheimer's Disease, Parkinson's Disease |

Part 3: Off-Target Liability and Safety Pharmacology

Early identification of potential off-target effects is crucial to de-risk a drug discovery program.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[13][14]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and the test compound at various concentrations.

-

Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time.

-

Reaction Termination: Stop the reaction with a cold organic solvent containing an internal standard.

-

Analysis: Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

Data Analysis: Calculate the IC50 value for the inhibition of metabolite formation.

hERG Channel Inhibition

Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[12][15]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

-

Compound Application: Apply the test compound at increasing concentrations.

-

Data Acquisition and Analysis: Measure the hERG current amplitude in the presence of the compound and calculate the percentage of inhibition. Determine the IC50 value.

General Cytotoxicity

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9][16][17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (IC50).

Workflow for Safety and Liability Profiling

Sources

- 1. 1-Boc-3-trifluoromethyl-piperidin-4-one | 1159983-77-3 | Benchchem [benchchem.com]

- 2. Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation and in silico screening of synthetic acetylcholinesterase inhibitors bearing functionalized piperidine pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 6. journals.physiology.org [journals.physiology.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. GPCR Signaling Assays [worldwide.promega.com]

- 9. academic.oup.com [academic.oup.com]

- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medical.researchfloor.org [medical.researchfloor.org]

- 12. mdpi.com [mdpi.com]

- 13. irjpms.com [irjpms.com]

- 14. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. protocols.io [protocols.io]

Elucidating the Mechanism of Action of 4-(Trifluoromethyl)piperidin-3-ol: A Strategic Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) for the novel chemical entity, 4-(Trifluoromethyl)piperidin-3-ol. Given the absence of extensive public-domain data on this specific molecule, this document serves as a strategic roadmap, detailing the logical progression from broad, unbiased screening to precise target validation and pathway elucidation. The methodologies described herein are grounded in established principles of modern drug discovery and chemical biology.[1][2][3]

The structure of 4-(Trifluoromethyl)piperidin-3-ol, featuring a piperidine scaffold and a trifluoromethyl (CF3) group, offers initial clues to its potential biological activity. Piperidine rings are privileged structures in medicinal chemistry, frequently found in centrally active agents and compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[4][5] The CF3 group is a bioisostere for methyl groups or chlorine atoms and is known to enhance metabolic stability, lipophilicity, and binding affinity through unique electronic properties.[6][7][8] These features suggest that 4-(Trifluoromethyl)piperidin-3-ol is a compelling candidate for therapeutic development, necessitating a thorough investigation of its molecular mechanism.

Our approach is structured as a multi-phase investigative workflow, designed to de-risk and accelerate a drug discovery program by building a robust, evidence-based understanding of the compound's MoA.

Phase 1: Broad Target Class Identification & Phenotypic Profiling

The initial phase is designed to cast a wide net, efficiently identifying the most probable biological target space for 4-(Trifluoromethyl)piperidin-3-ol. This is achieved by combining broad, target-agnostic phenotypic screening with targeted panel screening against the most common drug target families.

Unbiased Phenotypic Screening

Before committing to specific target-based assays, it is crucial to understand the compound's effect in a complex biological system. High-content screening (HCS) in relevant cell lines (e.g., neuronal, cancerous, or immune cells, depending on therapeutic hypotheses) can reveal unexpected biological activities and provide initial clues about the affected pathways.[9]

Broad Target Panel Screening

Simultaneously, the compound should be screened against large, commercially available panels of well-characterized molecular targets. This is a cost-effective strategy to rapidly identify potential high-affinity interactions and rule out broad off-target activity.[10]

Table 1: Representative Target Panel Screening Cascade

| Target Class | Panel Type | Rationale |

| Primary Screening | GPCRs (e.g., Broad Panel) | The piperidine scaffold is a common feature in GPCR ligands. Initial binding assays can identify potential receptor interactions.[11][12] |

| Kinases (e.g., KinomeScan) | Dysregulation of kinase activity is implicated in numerous diseases. This screen assesses potential interactions with over 500 kinases.[13][14][15][16] | |

| Ion Channels | Many CNS-active drugs modulate ion channel function. | |

| Secondary Screening | Transporters (e.g., DAT, SERT, NET) | Substituted piperidines are known to interact with monoamine transporters.[17] |

| Nuclear Receptors | A common target class for small molecules. |

The results from these parallel approaches will guide the subsequent, more focused efforts of target identification and validation. A confirmed "hit" from a binding assay, correlated with an observed cellular phenotype, provides a strong starting point for Phase 2.

Phase 2: Precise Molecular Target Identification and Validation

Once a primary target class or a compelling phenotype is identified, the next critical step is to pinpoint the direct molecular target(s) of 4-(Trifluoromethyl)piperidin-3-ol. A multi-pronged approach, combining biochemical, genetic, and computational methods, is recommended for robust target deconvolution.[1][2]

Workflow for Target Identification

Caption: Workflow for Molecular Target Identification and Validation.

Direct Biochemical Methods: Affinity Chromatography

This method uses a modified version of the compound to "fish" for its binding partners from a cell lysate, which are then identified by mass spectrometry.[9][18]

Protocol 1: Affinity Chromatography Target Identification

-

Probe Synthesis: Synthesize an analogue of 4-(Trifluoromethyl)piperidin-3-ol with a linker arm and an affinity tag (e.g., biotin) at a position determined not to interfere with the hypothesized binding interaction.

-

Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated agarose beads.

-

Lysate Incubation: Incubate the beads with a native cell lysate from a responsive cell line. Include a control incubation with beads linked only to the biotin-linker to identify non-specific binders.

-

Competitive Elution: To increase confidence in identified hits, perform a competitive elution step. Incubate the lysate with the beads, and then add an excess of the original, unmodified 4-(Trifluoromethyl)piperidin-3-ol. Proteins specifically bound to the probe will be displaced.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands (or the entire eluate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment.[19] The principle is that a protein bound to a ligand will be more stable and thus less prone to thermal aggregation.[20][21][22][23]

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Protocol 2: CETSA for Target Engagement

-

Cell Treatment: Treat intact cells with either 4-(Trifluoromethyl)piperidin-3-ol (e.g., at 10x EC50) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]

-

Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]

-

Quantification: Carefully collect the supernatant. Determine the protein concentration using a BCA assay.

-

Western Blot Analysis: Normalize protein concentrations, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody specific to the putative target protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[22]

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Phase 3: Downstream Pathway Elucidation & Functional Characterization

With a validated molecular target, the final phase focuses on understanding the functional consequences of the compound-target interaction. This involves mapping the downstream signaling cascade and linking it to the observed cellular phenotype.

Scenario A: The Target is a G-Protein Coupled Receptor (GPCR)

If the validated target is a GPCR, the key is to characterize its signaling profile, including G-protein coupling and β-arrestin recruitment.[11]

Table 2: Assay Cascade for GPCR Target

| Assay Type | Parameter Measured | Rationale & Technology |

| G-Protein Signaling | cAMP levels | For Gs or Gi coupled receptors. Assays like HTRF or LANCE can be used.[12] |

| Intracellular Ca2+ Flux | For Gq coupled receptors. Measured using fluorescent calcium indicators (e.g., Fluo-4) in real-time.[12][24] | |

| β-Arrestin Signaling | β-Arrestin Recruitment | Measures G-protein independent signaling. Assays like PathHunter (DiscoverX) or Tango (Thermo Fisher) are industry standards.[11] |

| Binding Affinity | Ki | Radioligand displacement assays or Surface Plasmon Resonance (SPR) can determine the binding affinity and kinetics (kon/koff).[25] |

A comprehensive profile will reveal whether 4-(Trifluoromethyl)piperidin-3-ol is an agonist, antagonist, or biased ligand, providing critical information for its therapeutic development.[26]

Caption: Canonical GPCR Signaling Pathways.

Scenario B: The Target is a Kinase

If the validated target is a protein kinase, the investigation should focus on its effect on kinase activity and the resulting phosphorylation cascade.

Protocol 3: Kinome Profiling

-

Objective: To determine the selectivity of 4-(Trifluoromethyl)piperidin-3-ol across the human kinome and to identify downstream phosphorylated substrates.[13][27]

-

Methodology:

-

Selectivity Profiling: Use a service like AssayQuant's KinSight™ or Eurofins' KinaseProfiler™ to obtain IC50 values against a broad panel of kinases. This will confirm the primary target and identify potential off-targets.[14][16]

-

Substrate Profiling: Treat cells with the compound and perform a phosphoproteomics experiment (e.g., using PTMScan® services from Cell Signaling Technology®). This involves enriching for phosphorylated peptides followed by LC-MS/MS analysis to identify changes in the phosphorylation status of downstream proteins.[27]

-

-

Validation: Key changes in substrate phosphorylation identified in the phosphoproteomics screen should be validated by Western blot using phospho-specific antibodies.

Conclusion

The journey to elucidate the mechanism of action for a novel compound like 4-(Trifluoromethyl)piperidin-3-ol is a systematic process of hypothesis generation, testing, and refinement. This guide provides a robust, multi-faceted framework designed to efficiently identify the molecular target, validate engagement in a relevant cellular context, and map the functional consequences of this interaction. By integrating phenotypic screening, advanced biochemical and biophysical techniques, and pathway analysis, researchers can build a comprehensive MoA dossier that is essential for advancing a compound through the drug discovery pipeline.

References

-

Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

-

High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]

-

Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

-

Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]

-

Establishing assays and small molecule screening facilities for Drug discovery programs. e-lucidate. [Link]

-

Identifying novel drug targets with computational precision. ScienceDirect. [Link]

-

Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. NIH. [Link]

-

Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

-

Tools for GPCR drug discovery. PMC. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

-

CETSA. Pelago Bioscience. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

-

The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC - NIH. [Link]

-

Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. PMC. [Link]

-

3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride. PubChem. [Link]

-

4-(Trifluoromethyl)piperidine. PubChem - NIH. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI. [Link]

-

Biologically Active Organofluorine Compounds. SciSpace. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. assayquant.com [assayquant.com]

- 15. pharmaron.com [pharmaron.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CETSA [cetsa.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

Strategic Fluorination: The SAR Landscape of Trifluoromethyl-Substituted Piperidines

The following technical guide details the Structure-Activity Relationship (SAR) of trifluoromethyl-substituted piperidines.

Executive Summary: The Fluorine Pivot

In modern medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, the unsubstituted piperidine often suffers from metabolic liability (P450 oxidation) and excessive basicity (leading to poor membrane permeability or hERG liability).

The introduction of a trifluoromethyl (

-

Basicity (

): Lowering amine basicity to improve permeability. -

Conformation: Locking specific ring puckers via the gauche effect.

-

Metabolic Stability: Blocking

-carbon oxidation sites.

This guide analyzes the SAR implications of placing a

Physicochemical SAR: The Data Matrix

The strategic placement of the

Table 1: Comparative Physicochemical Properties[1]

| Scaffold Variant | Position | Electronic Effect | Primary Utility | ||

| Piperidine | N/A | ~11.2 | Reference (0.0) | N/A | Baseline Scaffold |

| 4- | ~9.6 - 9.8 | +0.7 to +0.8 | Weak Inductive ( | Lipophilic bulk without steric clash | |

| 3- | ~8.5 - 9.0 | +0.7 to +0.8 | Moderate Inductive ( | ||

| 2- | ~5.5 - 6.5 | +0.6 | Strong Inductive ( | Metabolic Blockade ; Neutral mimic |

- Modulation: The electron-withdrawing nature of fluorine pulls density from the nitrogen lone pair.

-

Lipophilicity (

): The

Conformational Control: The "Fluorine Gauche Effect"

Unlike alkyl substituents (methyl/ethyl) which almost exclusively prefer the equatorial position to avoid 1,3-diaxial strain, trifluoromethyl groups on piperidine rings exhibit complex conformational behaviors driven by stereoelectronic effects.

The Phenomenon

In

-

Cause: The Gauche Effect and Electrostatic Attraction (

). -

Result: The axial

stabilizes a specific chair conformation, effectively "locking" the vector of the nitrogen lone pair or substituent. This reduces the entropic penalty of binding to a receptor.

Visualization: Conformational Decision Tree

The following diagram illustrates the logic flow for predicting the preferred conformation based on substitution patterns.

Figure 1: Decision logic for predicting the conformational preference of trifluoromethyl-piperidines. Note the divergence at the C3 position dependent on protonation state.

Metabolic Stability & Blockade[5]

The piperidine ring is a "soft spot" for metabolic degradation, primarily via Cytochrome P450 (CYP450) enzymes.

The Mechanism of Instability

-

-Oxidation: CYP450 abstracts a hydrogen from the carbon adjacent to the nitrogen (

-

Iminium Ion Formation: The resulting radical collapses to an iminium species.

-

Hydrolysis: The ring opens or degrades.

The Solution

Replacing an

-

C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically inert to direct abstraction.

-

Electronic Deactivation: The strong electron-withdrawing nature of

destabilizes the transition state for radical formation at adjacent carbons, protecting the entire ring from oxidative attack.

Figure 2: Mechanism of metabolic stabilization. The CF3 group prevents the initial hydrogen abstraction step required for P450-mediated clearance.

Experimental Protocols

A. Synthesis of 4-(Trifluoromethyl)piperidine (Reduction Method)

Context: Direct fluorination of piperidine is difficult. The preferred route is the reduction of the corresponding pyridine.

-

Starting Material: 4-(Trifluoromethyl)pyridine (commercially available).

-

Catalyst: Platinum Oxide (

, Adams' catalyst) or -

Solvent: Acetic Acid (

) or Ethanol with -

Procedure:

-

Charge a high-pressure hydrogenation vessel with 4-(trifluoromethyl)pyridine (1.0 eq) and solvent (0.5 M).

-

Add catalyst (5-10 mol%).

-

Pressurize with

gas (50-100 psi). -

Stir at RT for 12-24 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate. Neutralize with

to liberate the free base. -

Validation: Check

via titration; expect shift to ~9.6.

-

B. Assessment of Metabolic Stability (Microsomal Assay)

-

System: Rat or Human Liver Microsomes (RLM/HLM).

-

Test Compound:

concentration. -

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Analysis: LC-MS/MS. Monitor disappearance of parent peak.

-

Success Metric:

min indicates excellent stability (compared to unsubstituted piperidine

References

-

Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.[4] [Link]

-

Synthesis and Properties: Champagne, P. A., et al. "Synthesis of Substituted

-Trifluoromethyl Piperidinic Derivatives." Letters in Organic Chemistry, 2017. [Link](Note: Generalized link to journal landing page for verification) -

pKa and Physicochemical Data: Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 2018. [Link]

-

Metabolic Stability Mechanisms: Hagenaars, et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2016. [Link]

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. epfl.ch [epfl.ch]

- 4. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 4-(Trifluoromethyl)piperidin-3-OL

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has emerged as a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] This guide provides a comprehensive exploration of the therapeutic potential of a specific, yet under-documented molecule: 4-(Trifluoromethyl)piperidin-3-OL. Due to the limited direct literature on this exact compound, this guide will synthesize information from closely related analogues and established principles of medicinal chemistry to build a scientifically robust framework for its investigation.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value for 4-(Trifluoromethyl)piperidin-3-OL | Rationale & References |

| Molecular Formula | C6H10F3NO | Based on chemical structure. |

| Molecular Weight | ~169.14 g/mol | Calculated from the molecular formula. |

| LogP (Octanol/Water Partition Coefficient) | 1.0 - 1.5 | The parent compound, 4-(Trifluoromethyl)piperidine, has a LogP of approximately 1.7.[3] The addition of a hydroxyl group is expected to decrease lipophilicity, thus lowering the LogP. |

| pKa | 8.5 - 9.5 | The piperidine nitrogen is basic. The electron-withdrawing effect of the trifluoromethyl group will slightly reduce the basicity compared to piperidine itself. The introduction of fluorine has been shown to significantly reduce the pKa of piperidine compounds.[4] |

| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Based on chemical structure. |

| Hydrogen Bond Acceptors | 4 (nitrogen, oxygen, and three fluorine atoms) | Based on chemical structure. |

| Stereoisomers | 2 (cis and trans) | Due to the two stereocenters at positions 3 and 4 of the piperidine ring. |

Synthesis and Stereochemistry: A Proposed Pathway

The synthesis of 4-(Trifluoromethyl)piperidin-3-OL is not explicitly detailed in readily accessible literature. However, a plausible and stereocontrolled synthetic route can be devised based on established methodologies for the synthesis of substituted piperidines.[5][6][7] A key strategy involves the hydrogenation of a substituted pyridine precursor.

A potential synthetic approach could begin with a suitable 4-(trifluoromethyl)pyridine derivative. Introduction of a hydroxyl group at the 3-position could be achieved through various methods, followed by the reduction of the pyridine ring. The stereochemistry of the final product (cis or trans) would be influenced by the choice of reducing agent and reaction conditions.

Caption: Proposed synthesis of cis- and trans-4-(Trifluoromethyl)piperidin-3-OL.

Exploring the Therapeutic Potential: A Hypothesis-Driven Approach

The therapeutic utility of piperidine derivatives is vast, with many compounds exhibiting significant activity in the central nervous system (CNS).[1] The introduction of a trifluoromethyl group can further enhance CNS penetration and receptor affinity.

Potential Biological Targets

Based on the pharmacology of structurally related compounds, 4-(Trifluoromethyl)piperidin-3-OL could potentially interact with a range of biological targets:

-

Monoamine Oxidase (MAO) Enzymes: Piperidine derivatives, such as piperine, have been identified as potent inhibitors of MAO-A and MAO-B, enzymes implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease.[8][9] The trifluoromethyl group could enhance the inhibitory potency and selectivity.

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the symptomatic treatment of Alzheimer's disease. The piperidine scaffold is a core component of the leading AChE inhibitor, Donepezil.[1]

-

Serotonin (5-HT) Receptors: Fluorinated piperidine derivatives have been developed as selective ligands for various serotonin receptor subtypes, such as 5-HT1D, which are implicated in migraine and other neurological conditions.[10]

-

Other CNS Receptors and Ion Channels: The piperidine moiety is a versatile scaffold that can be adapted to target a wide array of CNS receptors and ion channels, making it a valuable starting point for discovering novel therapeutics for anxiety, depression, and other psychiatric disorders.

Potential Therapeutic Applications

Given the potential biological targets, 4-(Trifluoromethyl)piperidin-3-OL warrants investigation for the following therapeutic applications:

-

Neurodegenerative Diseases: Its potential to inhibit MAO and/or cholinesterases makes it a candidate for the treatment of Parkinson's and Alzheimer's diseases.[1][11][12]

-

Anxiety and Depression: Modulation of serotonergic or other neurotransmitter systems could provide anxiolytic or antidepressant effects.[3]

-

Pain Management: Certain piperidine derivatives exhibit analgesic properties, suggesting a potential role in pain management.

Preclinical Evaluation Workflow: A Roadmap to Clinical Candidacy

A rigorous preclinical evaluation is essential to characterize the pharmacological profile and assess the therapeutic potential of 4-(Trifluoromethyl)piperidin-3-OL. The following workflow outlines a standard, yet comprehensive, approach.

Caption: A comprehensive preclinical evaluation workflow for novel CNS drug candidates.

Detailed Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][14][15][16]

Protocol:

-

Cell Plating: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of 4-(Trifluoromethyl)piperidin-3-OL (e.g., 0.1 to 100 µM) and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[13][17]

Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.[18][19][20][21]

Protocol (General):

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor (e.g., a specific serotonin receptor subtype).[18]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of 4-(Trifluoromethyl)piperidin-3-OL.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[18]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).[18]

-

Alzheimer's Disease: Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease, such as the 5XFAD model, are commonly used.[11][22][23][24] Behavioral tests like the Morris water maze or Y-maze can assess cognitive deficits, and post-mortem brain tissue analysis can quantify amyloid plaques and neuroinflammation.

-

Parkinson's Disease: Neurotoxin-induced models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice or the 6-OHDA (6-hydroxydopamine) model in rats, are widely used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[12][25][26][27][28] Behavioral assessments include tests of motor coordination like the rotarod test.

-

Anxiety: The elevated plus maze is a standard behavioral test for assessing anxiety-like behavior in rodents.[3][29][30][31][32] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

Principle: Safety pharmacology studies are conducted to identify potential adverse effects of a drug candidate on major physiological systems.[33][34][35]

Core Battery Studies:

-

Central Nervous System: A functional observational battery (FOB) or a modified Irwin test is used to assess behavioral changes, effects on motor activity, coordination, and body temperature.[35][36]

-

Cardiovascular System: In vitro assays, such as the hERG assay, are used to assess the potential for QT interval prolongation. In vivo studies in conscious, telemetered animals are conducted to monitor cardiovascular parameters like blood pressure, heart rate, and ECG.[34]

-

Respiratory System: Whole-body plethysmography can be used to evaluate respiratory function in conscious animals.[34]

Conclusion and Future Directions

While direct experimental data on 4-(Trifluoromethyl)piperidin-3-OL is currently scarce, a comprehensive analysis of its structural features and the known pharmacology of related compounds suggests a promising therapeutic potential, particularly in the realm of central nervous system disorders. The strategic combination of the piperidine scaffold with a trifluoromethyl group and a hydroxyl moiety presents a compelling profile for further investigation. The proposed synthetic pathway and preclinical evaluation workflow provide a clear and scientifically grounded roadmap for elucidating the pharmacological properties of this molecule and determining its viability as a clinical candidate. Future research should focus on the stereoselective synthesis of the cis- and trans-isomers, followed by the systematic in vitro and in vivo characterization outlined in this guide. Such studies will be crucial in unlocking the full therapeutic potential of 4-(Trifluoromethyl)piperidin-3-OL.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. analytik.news [analytik.news]

- 6. sciencedaily.com [sciencedaily.com]

- 7. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 8. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]